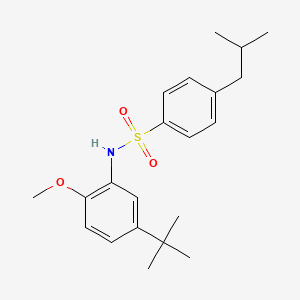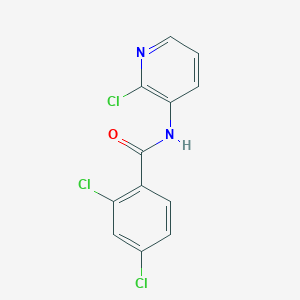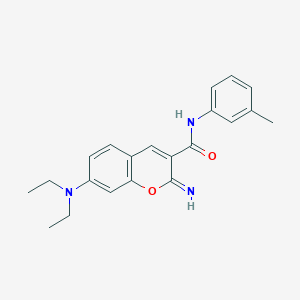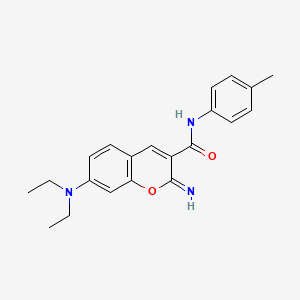
N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been found to possess diverse biological activities.
Mechanism of Action
N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide exerts its biological effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2 and has been found to have minimal effects on COX-1 activity. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One potential application is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been found to have anti-viral properties, which could be explored further for the development of antiviral drugs. Additionally, the role of N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide in the regulation of cell growth and differentiation could be further studied for its potential applications in cancer therapy.
In conclusion, N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-benzyl-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-24(4-2)17-11-10-16-12-18(20(22)26-19(16)13-17)21(25)23-14-15-8-6-5-7-9-15/h5-13,22H,3-4,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDHIMZDCZTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4286952.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4286961.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B4286982.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)
![3-(4-chlorophenyl)-N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4286995.png)
![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)

